molecular formula C13H17NO B3048235 1,3-Dimethyl-2-phenylpiperidin-4-one CAS No. 161894-21-9

1,3-Dimethyl-2-phenylpiperidin-4-one

Cat. No.: B3048235
CAS No.: 161894-21-9
M. Wt: 203.28 g/mol
InChI Key: STSXXDYXEZFGJE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenylpiperidin-4-one is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phenylpiperazine Derivatives in Medicinal Chemistry Phenylpiperazine derivatives are versatile scaffolds in medicinal chemistry, suggesting that structurally related compounds like 1,3-Dimethyl-2-phenylpiperidin-4-one could have potential applications in drug development. These derivatives have shown promise in treating CNS disorders and possess 'druglikeness,' indicating their potential for diverse therapeutic fields through appropriate molecular modifications. Research emphasizes the need to diversify the applications of such scaffolds in medicinal chemistry, highlighting their underutilization and potential for pharmacokinetic and pharmacodynamic improvements across various therapeutic areas (Maia, Tesch, & Fraga, 2012).

Potential Bioanalytical Applications Aptamers, artificial single-stranded DNA or RNA sequences, have been extensively researched for their high specificity in binding to target molecules, including small molecules and proteins. This suggests that compounds like this compound could potentially be targeted or utilized in the development of aptamers for bioanalytical applications, emphasizing the versatility and potential of small molecules in scientific research and diagnostics (Iliuk, Hu, & Tao, 2011).

Exploration in Organic Optoelectronics Research into organic optoelectronics, including the development of new conjugated systems for applications such as sensors, organic thin-film transistors, and organic photovoltaics, showcases the potential for organic compounds in advanced technological applications. This area of research might offer insights into how compounds with similar properties to this compound could be explored for their electronic and photonic properties, indicating the broad applicability of organic molecules in emerging technologies (Squeo & Pasini, 2020).

Properties

IUPAC Name

1,3-dimethyl-2-phenylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-12(15)8-9-14(2)13(10)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSXXDYXEZFGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341895
Record name 1,3-Dimethyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161894-21-9
Record name 1,3-Dimethyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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